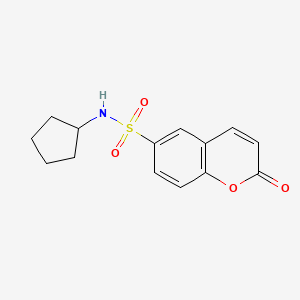

N-cyclopentyl-2-oxo-2H-chromene-6-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

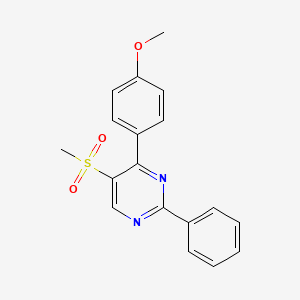

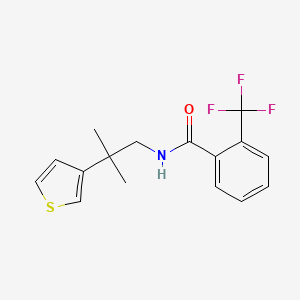

The compound “6-[(Cyclopentylamino)sulfonyl]chromen-2-one” is a derivative of chromen-2-one, which is a type of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .

Molecular Structure Analysis

The molecular structure of “6-[(Cyclopentylamino)sulfonyl]chromen-2-one” would likely involve a benzene molecule with two adjacent hydrogen atoms replaced by an unsaturated lactone ring . This forms a second six-membered heterocycle that shares two carbons with the benzene ring .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of novel heterocyclic compounds incorporating sulfamoyl moieties demonstrates the versatility of chromene derivatives in producing potential antimicrobial agents. For example, Darwish et al. (2014) detailed the synthesis of new compounds with antimicrobial properties by incorporating a sulfamoyl moiety into chromene derivatives (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). This suggests the potential of 6-[(Cyclopentylamino)sulfonyl]chromen-2-one in similar applications, given its structural features that could lend to antimicrobial activity.

Environmental Applications

In environmental science, the degradation of related sulfonate compounds under various conditions has been explored. For instance, Yang et al. (2014) investigated the stability and degradation kinetics of fluorotelomer sulfonate, a compound with a sulfonate group, in advanced oxidation processes, which could be analogous to the environmental behavior of sulfonated chromenes (Yang, Huang, Zhang, Yu, Deng, & Wang, 2014). The findings suggest that the sulfonate group in such compounds can undergo various degradation pathways, highlighting the importance of understanding the environmental fate of similar sulfonated compounds.

Biological Activity

The interaction of sulfonamide-containing compounds with biological targets has been a significant area of study. Maresca et al. (2009) explored how coumarin derivatives, which share a core structure with chromen-2-ones, act as inhibitors for carbonic anhydrases, providing insights into how structural modifications can impact biological activity (Maresca, Temperini, Vu, Pham, Poulsen, Scozzafava, Quinn, & Supuran, 2009). This research suggests potential pharmacological applications for compounds like 6-[(Cyclopentylamino)sulfonyl]chromen-2-one, especially in designing enzyme inhibitors.

Mecanismo De Acción

Target of Action

2H-chromenes are important oxygen heterocycles that are widely present in natural products, pharmaceutical agents, and biologically relevant molecules . They have been used extensively in materials science and organic synthesis .

Mode of Action

The mode of action of 2H-chromenes can vary depending on the specific compound and its functional groups. They often interact with biological targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

2H-chromenes can affect a variety of biochemical pathways. For example, some 2H-chromenes have been found to exhibit anti-diabetic activity by targeting α-amylase, α-glycosidase, and PPAR-γ inhibitors .

Pharmacokinetics

The ADME properties of 2H-chromenes can also vary widely. Some 2H-chromenes have been found to have an acceptable range of oral bioavailability, drug-likeness, and a safe toxicity profile .

Result of Action

The molecular and cellular effects of 2H-chromenes can include inhibition of enzymes, modulation of receptor activity, and alteration of cellular signaling pathways .

Action Environment

The action, efficacy, and stability of 2H-chromenes can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .

Propiedades

IUPAC Name |

N-cyclopentyl-2-oxochromene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S/c16-14-8-5-10-9-12(6-7-13(10)19-14)20(17,18)15-11-3-1-2-4-11/h5-9,11,15H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQPDKYGWWUCPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[({4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]propanoic acid](/img/structure/B2685349.png)

![5-benzyl-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2685350.png)

![4-[(3-Methyl-2,4,5-trioxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B2685366.png)

![3-chloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2685368.png)